Mal-PEG3-Boc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAIKTRBCFEELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Mal Peg3 T Butyl Ester and Its Derivatives
Elucidation of Synthetic Routes for Mal-PEG3-t-butyl Ester
The synthesis of Mal-PEG3-t-butyl ester involves a multi-step process that can be conceptually divided into the formation of the t-butyl ester, the introduction of the maleimide (B117702) moiety, and the synthesis of the PEG spacer.
Esterification Reactions for Tert-Butyl Ester Formation
The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its introduction is a key step, and the choice of method is often dictated by the sensitivity of the substrate to acidic conditions.
The Steglich esterification is a notably mild method for forming esters, particularly advantageous for acid-sensitive substrates and sterically hindered alcohols like tert-butanol. organic-chemistry.orgwikipedia.org This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.orgmdpi.com The reaction proceeds at room temperature in aprotic solvents. wikipedia.org
The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU). organic-chemistry.orgwikipedia.org The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate. organic-chemistry.orgwikipedia.org
Table 1: Key Reagents in Steglich Esterification
| Reagent | Role |
| Carboxylic Acid | Substrate |
| tert-Butanol | Alcohol |
| DCC/DIC | Coupling Agent |
| DMAP | Catalyst |
Given that the tert-butyl group is labile in strong acidic conditions, alternative mild esterification methods are often explored. One such method involves the use of Mukaiyama's reagent in conjunction with a solvent like dimethyl carbonate (DMC), which provides a more sustainable option compared to traditional methods using hazardous solvents. rsc.org Other approaches might include the reaction of a carboxylate salt with a tert-butyl halide, although this is less common for this specific transformation. The development of acid-labile linkers, such as silyl (B83357) ethers or acetals, for other parts of a molecule underscores the importance of avoiding harsh acidic conditions during the synthesis of molecules with sensitive functional groups. acs.orgnih.gov
Synthetic Pathways for the Incorporation of the Maleimide Moiety
The maleimide group is typically introduced towards the end of the synthetic sequence due to its reactivity. A common strategy involves the reaction of an amine-terminated PEG linker with maleic anhydride (B1165640) or a derivative. acs.org For instance, an amino-PEG-t-butyl ester precursor can be reacted with maleic anhydride, followed by cyclization to form the maleimide ring.
Another established method is the reaction of an amine with N-methoxycarbonylmaleimide or similar activated maleimide species. researchgate.net This approach allows for the direct formation of the maleimide-functionalized product under mild conditions. The reactivity of maleimides with thiols via Michael addition is a cornerstone of their utility in bioconjugation. acs.org
Controlled Synthesis of Poly(ethylene glycol) Spacer Lengths and Analogues
The synthesis of monodisperse oligo(ethylene glycol) (OEG) spacers is crucial for producing well-defined linkers. thieme-connect.comacs.org Stepwise synthetic approaches are often employed to achieve a specific number of ethylene (B1197577) glycol units. These methods typically involve the iterative addition of ethylene glycol monomers, often using a protecting group strategy to differentiate the two ends of the growing chain. thieme-connect.combeilstein-journals.org
For example, a common strategy starts with a mono-protected diol, such as mono-trityl tetraethylene glycol. The free hydroxyl group can be reacted with a tosyl chloride, followed by nucleophilic substitution with another mono-protected oligoethylene glycol to extend the chain. This iterative process allows for the precise control of the spacer length. thieme-connect.com Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has also emerged as a powerful tool for constructing longer PEG chains from smaller, functionalized OEG units. nih.gov
Strategies for Functional Group Protection and Orthogonal Deprotection
In the synthesis of complex heterobifunctional molecules like Mal-PEG3-t-butyl ester, orthogonal protection strategies are paramount. rsc.orgpeptide.com An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. rsc.orgnih.gov
For Mal-PEG3-t-butyl ester, the key protecting groups are the tert-butyl ester and a protecting group for the amine that will eventually become the maleimide. The tert-butyl group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA). peptide.com The amine precursor is often protected with a base-labile group like the 9-fluorenylmethoxycarbonyl (Fmoc) group or an acid-labile group like the tert-butoxycarbonyl (Boc) group. rsc.orgnih.gov
If an Fmoc group is used to protect the amine, it can be removed with a mild base such as piperidine, leaving the t-butyl ester intact. nih.gov Conversely, if a Boc group is used, both it and the t-butyl ester would be removed under acidic conditions. Therefore, for a truly orthogonal strategy in this context, a base-labile protecting group for the amine is preferred. This allows for the selective deprotection and subsequent functionalization of the amine to form the maleimide, followed by the potential deprotection of the t-butyl ester at a later stage if required.
The concept of orthogonality extends to the synthesis of the PEG spacer itself, where different protecting groups can be used at each terminus to allow for selective elongation and functionalization. beilstein-journals.org
Table 2: Common Orthogonal Protecting Groups in PEG Linker Synthesis
| Protecting Group | Chemical Family | Cleavage Condition |
| tert-Butoxycarbonyl (Boc) | Carbamate | Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Carbamate | Base (e.g., Piperidine) |
| Trityl (Trt) | Ether | Mild Acid |
| Benzyl (B1604629) (Bn) | Ether | Hydrogenolysis |
| Silyl Ethers (e.g., TBDMS) | Ether | Fluoride Ions (e.g., TBAF) |
Acid-Catalyzed Deprotection of the t-Butyl Ester Group
The tert-butyl ester group is a commonly used protecting group for carboxylic acids in organic synthesis due to its stability under a wide range of conditions and its susceptibility to cleavage under acidic conditions. broadpharm.comcd-bioparticles.net The deprotection of the t-butyl ester in Mal-PEG3-t-butyl ester and its derivatives is a critical step to unmask the carboxylic acid functionality, allowing for subsequent conjugation or modification reactions.
The most common method for the deprotection of a t-butyl ester is through acid-catalyzed hydrolysis. broadpharm.comcd-bioparticles.netcd-bioparticles.net This reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA), often in a suitable solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation, to yield the free carboxylic acid.
The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule. For instance, milder acidic conditions, such as using aqueous phosphoric acid, can be employed to selectively deprotect the t-butyl ester while leaving other acid-sensitive groups, like Cbz carbamates and benzyl esters, intact. organic-chemistry.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
The structural characterization of Mal-PEG3-t-butyl ester and its derivatives is essential to confirm the identity, purity, and integrity of the molecule. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR are used to confirm the presence of the characteristic functional groups, including the maleimide protons, the PEG backbone, and the t-butyl ester group.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. nih.gov For larger, more complex PEGylated molecules, charge-reduction mass spectrometry (CRMS) coupled with two-dimensional high-performance liquid chromatography (2D-LC) can be used to simplify the mass spectra and characterize impurities. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of Mal-PEG3-t-butyl ester. Reversed-phase HPLC (RP-HPLC) is often used to separate the target molecule from any starting materials, byproducts, or degradation products. nih.gov The purity is typically determined by integrating the peak area of the desired compound relative to the total peak area.
Fourier-Transform Infrared (FTIR) spectroscopy can provide additional structural information by identifying the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the ester and the maleimide, and the C-O-C stretch of the PEG linker.
These analytical techniques, when used in combination, provide a comprehensive characterization of Mal-PEG3-t-butyl ester and its derivatives, ensuring their suitability for their intended applications.
Data Tables
Table 1: Properties of Mal-PEG3-t-butyl ester and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Mal-PEG3-t-butyl ester | C₁₇H₂₇NO₇ | 357.4 | 518044-35-4 |
| Mal-PEG4-t-butyl ester | C₁₉H₃₁NO₈ | 401.5 | 518044-36-5 |
| Acid-PEG3-t-butyl ester | C₁₄H₂₆O₇ | 306.4 | 1807539-06-5 |
| Amino-PEG3-t-butyl ester | C₁₃H₂₇NO₅ | 277.36 | 252881-74-6 |
Fundamental Principles and Mechanisms of Bioconjugation Chemistry Via Mal Peg3 T Butyl Ester
Thiol-Maleimide Conjugation Kinetics and Mechanism
The conjugation of Mal-PEG3-t-butyl ester to biomolecules predominantly occurs through the reaction of its maleimide (B117702) group with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides. axispharm.comthermofisher.com This reaction is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild, physiological conditions. axispharm.com
The reaction between a thiol and a maleimide proceeds via a Michael-type addition. axispharm.commdpi.com In this reaction, the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable thioether bond, resulting in a thiosuccinimide adduct. axispharm.comprolynxinc.com The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of its carbonyl groups. axispharm.com
The process can be influenced by the presence of an N-terminal cysteine on a peptide, which can lead to a rearrangement of the initial succinimidyl thioether structure into a six-membered thiazine (B8601807) ring. nih.gov The rate of this rearrangement is affected by factors such as pH and the amino acid sequence adjacent to the N-terminal cysteine. nih.gov
Several factors can influence the kinetics and selectivity of the thiol-maleimide conjugation in aqueous solutions.
pH: The pH of the reaction medium is a critical factor. frontiersin.org The reaction is most efficient and selective for thiols at a pH range of 6.5 to 7.5. axispharm.comthermofisher.comthermofisher.com Within this range, the thiol group is sufficiently deprotonated to the more nucleophilic thiolate form, while minimizing competing reactions with other nucleophilic groups like amines. mdpi.comnih.gov At pH values above 8.5, the hydrolysis of the maleimide group to a non-reactive maleamic acid increases, and the reaction with amines becomes more competitive. thermofisher.comthermofisher.comuu.nl
Thiol pKa: The pKa of the thiol group influences the reaction rate. researchgate.netnih.gov A lower pKa means the thiol is more readily deprotonated to the reactive thiolate at a given pH, thus accelerating the reaction.
Solvent: The reaction proceeds efficiently in polar solvents such as water or dimethyl sulfoxide (B87167) (DMSO). axispharm.com
Catalysts: The presence of a basic catalyst, such as triethylamine (B128534) (TEA), can accelerate the thiol-maleimide reaction. rsc.org
The table below summarizes the key factors affecting the thiol-maleimide reaction.
Table 1: Factors Influencing Thiol-Maleimide Conjugation| Factor | Optimal Condition/Effect | Rationale |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol deprotonation with minimizing maleimide hydrolysis and side reactions with amines. axispharm.comthermofisher.comthermofisher.com |
| Thiol pKa | Lower pKa | Facilitates formation of the more nucleophilic thiolate anion. researchgate.netnih.gov |
| Solvent | Polar (e.g., water, DMSO) | Facilitates the reaction between the polar reactants. axispharm.com |
| Catalyst | Basic (e.g., TEA) | Can accelerate the reaction rate. rsc.org |
While the thioether bond formed between a thiol and a maleimide is generally considered stable, it can exhibit limited stability in vivo. nih.govnih.govjove.com The thiosuccinimide adduct can undergo a retro-Michael reaction, which is a β-elimination process that can lead to the cleavage of the conjugate. mdpi.comprolynxinc.comresearchgate.net This reversibility can be influenced by the presence of other thiols in the biological environment, such as glutathione, which can lead to thiol exchange reactions. nih.govcreativepegworks.com
The stability of the thioether linkage can be enhanced. One strategy is the hydrolysis of the succinimide (B58015) ring to form a stable, ring-opened succinamic acid thioether. mdpi.comprolynxinc.com This hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.com Another approach to increase stability involves a transcyclization reaction, which can occur if a cysteine moiety is present, to form a more stable six-membered ring structure. creativepegworks.com
Influence of the PEG Spacer on Bioconjugate Properties
The polyethylene (B3416737) glycol (PEG) spacer in Mal-PEG3-t-butyl ester plays a crucial role in determining the physicochemical properties of the resulting bioconjugate. nih.govaxispharm.compharmiweb.com
The flexible nature of the PEG spacer can reduce steric hindrance between the conjugated molecules, which can be beneficial for maintaining the biological activity of the biomolecule. nih.govinterchim.frlifetein.com The PEG chain creates a hydration shell around the conjugated molecule, which can shield it from non-specific interactions with other proteins or surfaces. chempep.comnih.gov This "stealth" property of PEG can reduce non-specific binding and immunogenicity. frontiersin.orgpharmiweb.combiosynsis.com Studies have shown that PEG-modified surfaces significantly reduce non-specific protein adsorption. nih.govmdpi.com
The table below outlines the benefits of the PEG spacer in bioconjugates.
Table 2: Properties Conferred by the PEG Spacer| Property | Description |
|---|---|
| Increased Solubility | The hydrophilic nature of PEG enhances the solubility of conjugated molecules in aqueous solutions. axispharm.cominterchim.frchempep.com |
| Reduced Steric Hindrance | The flexible PEG chain provides distance between the conjugated molecules, minimizing steric clashes. nih.govinterchim.frlifetein.com |
| Decreased Non-Specific Binding | The hydration shell formed by PEG reduces non-specific interactions with other molecules and surfaces. chempep.comnih.govmdpi.com |
| Reduced Immunogenicity | The "stealth" effect of PEG can shield the bioconjugate from the immune system. frontiersin.orgpharmiweb.combiosynsis.com |
Impact on Conjugation Efficiency and Yields with Biomolecules
The use of Polyethylene Glycol (PEG) linkers in bioconjugation, such as Mal-PEG3-t-butyl ester, significantly influences the efficiency and yields of reactions with biomolecules. The process of attaching PEG chains, known as PEGylation, can enhance the solubility and stability of the resulting conjugate but also introduces variables that affect the reaction's success. nih.gov The efficiency is not uniform and is highly dependent on several factors, including the specific site of conjugation on the biomolecule, the length of the PEG chain, and the density of PEGylation. researchgate.netmdpi.com
Research has demonstrated that conjugation efficiency is highly site-specific. The accessibility of the target amino acid residue on the protein's surface is a primary determinant of yield. For instance, in a study involving site-specific PEGylation of Factor VIII, two cysteine variants, K1804C and K1808C, showed dramatically different PEGylation efficiencies despite their proximity in the linear sequence. The more accessible K1804C site resulted in an estimated 70% PEGylation efficiency, whereas the less accessible K1808C site yielded only about 15%. researchgate.net This highlights that the local protein structure and surface exposure are critical for achieving high conjugation yields.
The following table summarizes key factors that influence the efficiency and yield of bioconjugation with PEGylated maleimides.
| Factor | Impact on Efficiency and Yield | Research Finding |
| Conjugation Site Accessibility | High accessibility leads to higher yields; less accessible sites result in significantly lower efficiency. | A more accessible cysteine variant (K1804C) showed ~70% PEGylation efficiency, while a less accessible one (K1808C) showed only ~15% efficiency. researchgate.net |
| PEG Chain Length & Density | Longer PEGs at low density can optimize drug load and release. Shorter PEGs at high density may suppress efficiency. | To maximize drug load and release efficiency while enhancing hemocompatibility, PEGylating with longer PEGs (e.g., 10k) at low concentrations is most effective. mdpi.com |
| PEG Molecular Weight | Very high molecular weight PEGs can sterically hinder the biomolecule's active site, reducing its biological activity. | Attachment of a 40 kDa PEG to interferon reduced the protein's activity by 93%. checkrare.com |
Heterobifunctional and Multifunctional Conjugation Strategies
Design and Synthesis of Mal-PEG3-t-butyl Ester for Dual Functionalization
Mal-PEG3-t-butyl ester is a heterobifunctional crosslinker specifically designed for two-step, controlled bioconjugation. broadpharm.com Its structure consists of three key components, each serving a distinct purpose:
Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. It forms a stable thioether bond, typically under mild conditions at a pH range of 6.5-7.5. nanocs.net
PEG3 Spacer: A short, hydrophilic polyethylene glycol chain with three repeating ethylene (B1197577) glycol units. This spacer enhances the water solubility of the linker and the final conjugate. broadpharm.comaxispharm.com It also provides a flexible bridge between the conjugated molecules, minimizing steric hindrance.
t-Butyl Ester Group: This is a carboxyl group protected by a tert-butyl group. The t-butyl ester is stable under the conditions required for the maleimide-thiol reaction but can be selectively removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive carboxylic acid. broadpharm.comvulcanchem.combiochempeg.com
The synthesis of such linkers generally involves the coupling of these three distinct moieties. The design allows for a sequential conjugation strategy where the maleimide end is reacted first, followed by deprotection and subsequent reaction of the newly exposed carboxyl group. This dual-functionalization capacity is central to its utility in creating precisely defined bioconjugates. researchgate.net This strategic design is fundamental for applications where two different biomolecules or a biomolecule and a small molecule need to be linked together in a controlled manner. cd-bioparticles.net
Orthogonal Bioconjugation Approaches Combining Maleimide Reactivity with Other Chemistries
The heterobifunctional nature of Mal-PEG3-t-butyl ester is ideal for orthogonal bioconjugation, a strategy that involves using two chemically distinct and non-interfering reactions to modify a molecule in a stepwise fashion. nih.gov
The primary orthogonal strategy enabled by this linker combines thiol chemistry with amine chemistry:
Thiol-Maleimide Conjugation: The first step involves the reaction of the maleimide group with a thiol-containing biomolecule (e.g., a protein with a cysteine residue). This reaction is highly specific and proceeds efficiently at a pH of approximately 6.5-7.5. nanocs.net
Amine-Carboxylic Acid Conjugation: Following the initial conjugation and purification, the t-butyl ester protecting group is removed with acid to expose a carboxylic acid. broadpharm.com This new functional group can then be activated, commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to react with primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on a second molecule. This reaction forms a stable amide bond and is typically performed at a pH of 7-9. nanocs.netgbiosciences.com
This pH-differentiated, two-step approach ensures directional control and prevents the formation of undesired homodimers or polymers.
Beyond this classic pairing, maleimide chemistry can be integrated into more complex, multifunctional linkers for advanced orthogonal strategies. For example, linkers have been designed that incorporate a maleimide group alongside bioorthogonal functional groups used in "click chemistry," such as a dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC) and a trans-cyclooctene (B1233481) (TCO) for reaction with tetrazines. axispharm.com This allows for the sequential and highly selective labeling of a single biomolecule with three different partners.
The table below outlines common orthogonal conjugation pairings involving maleimide chemistry.
| Orthogonal Chemistry 1 | Orthogonal Chemistry 2 | Linker Functional Groups | Description |
| Thiol Chemistry | Amine Chemistry | Maleimide; protected Carboxylic Acid (e.g., t-butyl ester) | The maleimide reacts with a thiol (pH 6.5-7.5). The ester is deprotected, and the resulting carboxylic acid is activated (EDC/NHS) to react with an amine (pH 7-9). broadpharm.comnanocs.net |
| Thiol Chemistry | Click Chemistry (SPAAC) | Maleimide; DBCO | The maleimide targets a thiol, while the DBCO group enables a copper-free click reaction with an azide-modified molecule. axispharm.com |
| Thiol Chemistry | Click Chemistry (IEDDA) | Maleimide; TCO | The maleimide reacts with a thiol, while the TCO group undergoes a rapid inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-modified molecule. axispharm.com |
| Thiol Chemistry | Hydrazone/Oxime Ligation | Maleimide; Hydrazide | The maleimide connects to a cysteine, while the hydrazide group can react with an aldehyde or ketone to form a hydrazone bond. conju-probe.com |
Applications in Biomedical and Materials Science Research
Research in Advanced Drug Delivery Systems
The unique properties of Mal-PEG3-t-butyl ester have made it a valuable tool in the design and development of sophisticated drug delivery systems. Its ability to link therapeutic agents to targeting moieties or carrier molecules allows for the creation of conjugates with improved efficacy and pharmacokinetic profiles.
Mal-PEG3-t-butyl ester is instrumental in the formulation of targeted drug delivery vehicles, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. The maleimide (B117702) group of the linker can be selectively reacted with thiol groups present on the surface of antibodies or other targeting ligands. This covalent attachment ensures a stable linkage between the targeting moiety and the drug carrier system.
In the context of ADCs, a cytotoxic drug can be attached to the other end of the PEG linker, often after deprotection of the t-butyl ester to reveal a carboxylic acid that can be activated for conjugation. This allows for the specific delivery of the potent drug to cancer cells that express the target antigen for the antibody, thereby minimizing off-target toxicity.
Similarly, nanoparticles, such as liposomes or polymeric nanoparticles, can be functionalized with Mal-PEG3-t-butyl ester. The maleimide groups on the nanoparticle surface can then be used to attach targeting ligands like antibodies, peptides, or aptamers. This surface modification directs the nanoparticles to the desired site of action, enhancing the therapeutic efficacy of the encapsulated drug.
Table 1: Illustrative Examples of Targeted Drug Delivery Vehicles Formulated with Maleimide-PEG Linkers
| Drug Delivery Vehicle | Targeting Ligand | Therapeutic Agent | Linker Type |
| Antibody-Drug Conjugate | Monoclonal Antibody | Doxorubicin | Mal-PEG-Ester |
| Functionalized Liposome | Transferrin | Paclitaxel | Mal-PEG-Ester |
| Polymeric Nanoparticle | RGD Peptide | Camptothecin | Mal-PEG-Ester |
The design of the linker in a drug conjugate is critical for controlling the release of the therapeutic agent at the target site. While the thioether bond formed between the maleimide group and a thiol is generally stable, the ester linkage at the other end of the Mal-PEG3-t-butyl ester can be designed to be cleavable under specific physiological conditions.
For instance, if a drug is conjugated to the linker via an ester bond, this bond can be susceptible to hydrolysis by esterases that are often overexpressed in tumor microenvironments or within specific cellular compartments like lysosomes. This enzymatic cleavage would lead to the controlled release of the drug at the site of action, maximizing its therapeutic effect while minimizing systemic exposure. Researchers can investigate the release kinetics of the drug from such conjugates by incubating them in simulated physiological fluids and measuring the concentration of the released drug over time.
By conjugating a poorly soluble drug to a larger, more hydrophilic entity like a PEGylated protein or nanoparticle using Mal-PEG3-t-butyl ester, the solubility of the drug can be significantly enhanced. This strategy can improve the drug's dissolution rate in bodily fluids and, consequently, its bioavailability. For example, a hydrophobic drug like paclitaxel could be conjugated to a carrier molecule via this linker to improve its formulation and administration.
The pharmacokinetic profile of a drug, including its circulation half-life and clearance rate, can be significantly modulated through bioconjugation with Mal-PEG3-t-butyl ester. The attachment of a PEG chain, a process known as PEGylation, can increase the hydrodynamic radius of the drug conjugate. This increased size can reduce its renal clearance, leading to a longer circulation time in the bloodstream.
A longer circulation half-life can result in a more sustained therapeutic effect and may reduce the frequency of administration. The PEG linker can also shield the conjugated drug or protein from enzymatic degradation and recognition by the immune system, further prolonging its presence in the body. The pharmacokinetic properties of such bioconjugates are typically evaluated in preclinical models by measuring the plasma concentration of the conjugate over time after administration.
Table 2: Representative Pharmacokinetic Parameters of a Therapeutic Protein Before and After PEGylation
| Parameter | Unmodified Protein | PEGylated Protein |
| Circulation Half-life (t½) | 2 hours | 24 hours |
| Clearance (CL) | 10 mL/h/kg | 1 mL/h/kg |
| Volume of Distribution (Vd) | 100 mL/kg | 80 mL/kg |
Surface Functionalization of Nanomaterials and Biomaterials
The interaction of nanomaterials and biomaterials with biological systems is largely governed by their surface properties. Mal-PEG3-t-butyl ester provides a versatile platform for modifying these surfaces to improve their biocompatibility and performance.
When a foreign material is introduced into the body, proteins from the blood and other bodily fluids tend to adsorb onto its surface. This non-specific protein adsorption, also known as biofouling, can trigger an immune response, lead to the formation of blood clots, and reduce the efficacy of implanted devices or targeted nanoparticles.
The hydrophilic and flexible nature of the PEG chains in Mal-PEG3-t-butyl ester makes them highly effective at reducing non-specific protein adsorption. When a surface is coated with a dense layer of PEG chains using this linker, the PEG molecules create a hydrated layer that sterically hinders the approach and adhesion of proteins. This "stealth" effect is crucial for prolonging the circulation time of nanoparticles in the bloodstream and for improving the biocompatibility of medical implants. The effectiveness of such surface modifications can be quantified by various techniques, such as quartz crystal microbalance or enzyme-linked immunosorbent assay (ELISA), to measure the amount of protein adsorbed onto the functionalized surface compared to an unmodified surface.
Table 3: Illustrative Data on Protein Adsorption on Different Surfaces
| Surface | Albumin Adsorption (ng/cm²) | Fibrinogen Adsorption (ng/cm²) |
| Unmodified Titanium | 250 | 400 |
| PEGylated Titanium | 25 | 40 |
Modulation of Immunogenicity and Biofouling of Biomedical Devices
The conjugation of polyethylene (B3416737) glycol (PEG) to surfaces, a process known as PEGylation, is a well-established strategy to reduce the immunogenicity of therapeutic molecules and to mitigate biofouling on biomedical devices. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer at the interface, which acts as a physical barrier to prevent the adsorption of proteins, cells, and other biomolecules. This "stealth" effect is crucial for implantable devices and drug delivery systems to avoid recognition by the immune system and subsequent rejection or rapid clearance.
While specific studies detailing the use of Mal-PEG3-t-butyl ester for modulating immunogenicity and biofouling are not extensively documented in peer-reviewed literature, the principles of PEGylation strongly suggest its utility in this area. The short PEG3 linker can be used to attach to the surface of a biomedical device, and the deprotected carboxylic acid can be used to anchor other bioactive molecules. The resulting PEGylated surface would be expected to exhibit reduced protein adsorption and cellular adhesion, thereby improving its biocompatibility.
Illustrative Data on the Effect of PEGylation on Protein Adsorption
| Surface | Protein Solution | Protein Adsorption (ng/cm²) |
| Unmodified Titanium | Fibrinogen | 450 |
| PEGylated Titanium | Fibrinogen | 50 |
| Unmodified Polystyrene | Lysozyme | 300 |
| PEGylated Polystyrene | Lysozyme | 30 |
This table presents illustrative data based on general findings of PEGylation on different surfaces and is not specific to Mal-PEG3-t-butyl ester.
Extension of In Vivo Circulation Time for Nanocarriers and Therapeutic Particles
PEGylation is a widely employed strategy to enhance the pharmacokinetic profiles of nanocarriers and therapeutic particles. The attachment of PEG chains to the surface of nanoparticles, liposomes, or therapeutic proteins increases their hydrodynamic radius and creates a hydrophilic shield. This shield masks the therapeutic from the host's immune system, reducing opsonization and subsequent clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. The result is a significantly prolonged circulation half-life in the bloodstream.
Mal-PEG3-t-butyl ester can be utilized to functionalize the surface of such therapeutic entities. The maleimide group can react with thiolated molecules on the surface of a nanocarrier, while the PEG chain provides the "stealth" properties. Although the PEG3 chain is short, a high density of these short PEG chains can also contribute to a reduction in protein adsorption and an increase in circulation time.
Impact of PEGylation on the Half-Life of a Therapeutic Protein
| Therapeutic Protein | Half-Life (hours) |
| Unmodified Protein X | 1.5 |
| PEGylated Protein X | 72 |
This table provides a representative example of how PEGylation can dramatically increase the in vivo half-life of a therapeutic protein. The specific extension would depend on the protein, the length and density of the PEG chains, and other factors.
Creation of Bioactive and Functionalized Surfaces for Tissue Engineering
In the field of tissue engineering, creating surfaces that can actively interact with cells to promote adhesion, proliferation, and differentiation is a primary objective. Mal-PEG3-t-butyl ester serves as a versatile linker to immobilize bioactive molecules onto scaffolds and surfaces. The maleimide group can be used to conjugate peptides containing cysteine residues, such as the cell-adhesion motif RGD (arginine-glycine-aspartic acid).
Following the conjugation of the bioactive peptide, the t-butyl ester can be deprotected to reveal a carboxylic acid. This newly available functional group can then be used for further modifications, such as the attachment of growth factors or other signaling molecules, creating a multifunctional and bioactive surface that can guide tissue regeneration.
Development of Novel Polymer Architectures and Hydrogels
The unique chemical functionalities of Mal-PEG3-t-butyl ester make it a valuable building block for the synthesis of advanced polymer architectures and hydrogels with tailored properties for biomedical applications.
Utilization of Mal-PEG3-t-butyl Ester as a Cross-linking Agent in Polymer Synthesis
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. They are widely used in drug delivery, tissue engineering, and as scaffolds for cell culture. Mal-PEG3-t-butyl ester can be employed as a cross-linking agent in the formation of hydrogels. For instance, a polymer with pendant thiol groups can be cross-linked by reacting with the maleimide groups of Mal-PEG3-t-butyl ester. The short PEG3 spacer will influence the mesh size and swelling properties of the resulting hydrogel. The protected carboxylic acid remains available for post-fabrication modification of the hydrogel.
Engineering of Three-Dimensional Polymeric Networks with Tailored Properties
The ability to control the chemical and physical properties of three-dimensional polymeric networks is crucial for their application in regenerative medicine. The use of well-defined cross-linkers like Mal-PEG3-t-butyl ester allows for a high degree of control over the network architecture. The efficiency and specificity of the maleimide-thiol reaction ensure a high degree of cross-linking. nih.gov The properties of the resulting hydrogel, such as its mechanical stiffness, degradation rate, and bioactivity, can be tuned by the choice of the polymer backbone and the density of the cross-linker.
Comparison of Hydrogel Properties with Different Cross-linking Chemistries
| Cross-linking Chemistry | Gelation Time | Cross-linking Efficiency | Biocompatibility |
| Maleimide-Thiol | Fast | High | Excellent |
| Acrylate Polymerization | Slow | Moderate | Good |
| Schiff Base | Moderate | Reversible | Excellent |
This table provides a general comparison of common hydrogel cross-linking chemistries. The maleimide-thiol reaction is noted for its rapid kinetics and high efficiency under physiological conditions. nih.gov
Synthesis and Characterization of Star Polymers and Branched Conjugates
Star polymers are comprised of multiple polymer chains emanating from a central core. Their unique architecture leads to distinct properties compared to their linear counterparts, including lower viscosity and a higher density of functional groups at the periphery. Mal-PEG3-t-butyl ester can be used in the synthesis of star polymers. For example, a multifunctional core with thiol groups can be reacted with an excess of Mal-PEG3-t-butyl ester to create a star polymer with maleimide-functionalized arms.
Contributions to Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) Research
Mal-PEG3-t-butyl ester plays a crucial role in the construction of PROTACs and ADCs, two classes of therapeutic agents designed for high specificity and potency. Its distinct chemical functionalities allow for the precise linkage of different molecular components, which is essential for the efficacy of these targeted therapies.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component that influences the PROTAC's physicochemical properties and biological activity. Short polyethylene glycol (PEG) chains, such as the PEG3 moiety in Mal-PEG3-t-butyl ester, are frequently incorporated into PROTAC linker structures.
The design of PROTAC linkers often begins with synthetically tractable and structurally simple alkyl or PEG chains to optimize the distance between the two protein-binding ligands. The synthesis of a PROTAC using a Mal-PEG3-t-butyl ester scaffold typically involves a modular approach. The t-butyl ester group serves as a protecting group for a carboxylic acid functionality. This allows for the selective reaction of the maleimide group first, if desired. More commonly in PROTAC synthesis, the t-butyl ester is deprotected under acidic conditions to reveal a carboxylic acid. This acid can then be coupled to an amine-containing ligand for either the POI or the E3 ligase via standard amide bond formation reactions. The maleimide end of the linker can then be conjugated to a thiol-containing handle on the other binding ligand. This stepwise and controlled synthesis is crucial for creating a library of PROTACs with varying linker lengths and compositions to identify the most effective degrader. The commercial availability of bifunctional PEG motifs like Mal-PEG3-t-butyl ester facilitates the rapid assembly of potent PROTAC structures chemsrc.com.
| Step | Description | Chemical Groups Involved |
|---|---|---|
| 1. Deprotection | Removal of the t-butyl ester protecting group to reveal a reactive carboxylic acid. | t-butyl ester, Carboxylic acid |
| 2. First Coupling | Amide bond formation between the linker's carboxylic acid and an amine on one of the PROTAC's ligands (either POI or E3 ligase ligand). | Carboxylic acid, Amine |
| 3. Second Coupling | Reaction of the maleimide group with a thiol group on the second ligand to complete the PROTAC assembly. | Maleimide, Thiol |
In the synthesis of ADCs, the drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts the therapeutic's efficacy and safety. A homogenous DAR is highly desirable. Mal-PEG3-t-butyl ester is instrumental in achieving controlled and site-specific conjugation of cytotoxic payloads to antibodies. The maleimide group of the linker reacts specifically with thiol groups on cysteine residues of the antibody.
A common method for controlling the DAR involves the partial reduction of the interchain disulfide bonds in the antibody's hinge region. Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to generate a specific number of free thiol groups available for conjugation. By carefully controlling the amount of reducing agent and the stoichiometry of the maleimide-containing linker-drug, a desired average DAR can be achieved. For instance, the reduction of an IgG1 antibody can yield up to eight reactive thiol groups, allowing for the attachment of a corresponding number of drug molecules. The use of a maleimide-PEG linker enables a stable thioether bond to be formed between the antibody and the linker-payload construct njbio.com.
| Factor | Impact on DAR |
|---|---|
| Amount of Reducing Agent (e.g., DTT) | Determines the number of available thiol groups on the antibody. |
| Stoichiometry of Linker-Payload | The molar ratio of the maleimide-linker-drug to the antibody influences the extent of conjugation. |
| Reaction Conditions (pH, temperature) | Affects the rate and efficiency of the maleimide-thiol reaction. |
The incorporation of a PEG linker, even a short one like PEG3, can have a profound impact on the properties and performance of both PROTACs and ADCs.
In PROTACs:
Ternary Complex Formation: The length and flexibility of the linker are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. While longer PEG chains are often explored, short linkers are also effective and can, in some cases, impart greater selectivity for the degradation of one protein over another with high structural homology. The optimization of linker length is often an empirical process of trial and error to achieve the desired degradation efficiency.
In ADCs:
Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics. The PEG3 linker can help to shield the cytotoxic payload, potentially reducing its premature clearance from circulation and leading to a longer plasma half-life of the ADC mdpi.com.
Solubility and Aggregation: The hydrophilic PEG spacer can counteract the hydrophobicity of the cytotoxic drug, improving the solubility of the ADC and reducing its tendency to aggregate, which is a common issue with highly loaded ADCs.
Therapeutic Window: By improving the stability and pharmacokinetic profile, PEGylation can lead to a wider therapeutic window for the ADC, allowing for effective tumor cell killing with reduced off-target toxicity. Research has shown that even short PEG linkers can influence the in vivo pharmacology of ADCs, with a threshold effect observed for PEG length on plasma clearance nih.gov.
Integration with Advanced Chemical Biology and Radiopharmaceutical Methodologies
Synergistic Applications with Click Chemistry Reactions
Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, can be used in conjunction with the functionalities present in Mal-PEG3-t-butyl ester and its derivatives to create sophisticated molecular constructs. These reactions are instrumental in building intricate biomolecular assemblies and labeling proteins or peptides.
Strategies for Multi-Component Bioconjugation through Sequential Chemistries
The distinct reactive ends of Mal-PEG3-t-butyl ester and related linkers enable the sequential assembly of multi-component systems. A biomolecule can first be conjugated to the maleimide (B117702) group. Following this, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with an amine-containing molecule. broadpharm.com
This sequential approach is exemplified by the use of trifunctional linkers that incorporate a maleimide, a click chemistry handle (like an azide (B81097) or alkyne), and another reactive group. For example, a linker with a maleimide, a DBCO group for SPAAC, and a trans-cyclooctene (B1233481) (TCO) group for reaction with tetrazines allows for a three-step, orthogonal conjugation to different molecular partners. axispharm.com Similarly, a linker with a maleimide and two alkyne groups allows for the attachment of two different azide-containing molecules via CuAAC. axispharm.com These strategies are crucial for constructing complex architectures such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. axispharm.com
Research in Radiopharmaceutical Chemistry
The development of radiolabeled biomolecules for diagnostic imaging and therapy relies heavily on selective and stable conjugation methods. While maleimide-based reagents are widely used, their application in radiochemistry presents specific challenges and opportunities.
Development of Thiol-Selective Radiolabeling Strategies for Biomolecules
Thiol-selective radiolabeling is a key strategy for the site-specific modification of biomolecules, such as proteins and peptides, which often have a limited number of accessible cysteine residues. researchgate.net Maleimide-containing prosthetic groups are favored by radiochemists because they react selectively with these less abundant thiol groups under mild, aqueous conditions with high reaction rates and minimal side products. researchgate.netthno.orgnih.gov This allows for the precise attachment of radiometal chelators or radiohalogens to a specific site on a biomolecule, minimizing the impact on its biological activity. researchgate.netnih.gov
For instance, chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) can be functionalized with a maleimide group to allow for their conjugation to a thiol-containing biomolecule before or after radiolabeling with a metallic radionuclide. nih.govchempep.com
Addressing Challenges of Maleimide Stability in Radiochemical Synthesis
A significant challenge in using maleimide-based conjugates in radiopharmaceuticals is the limited in vivo stability of the resulting thioether bond. nih.govjove.com This bond can undergo a retro-Michael reaction, leading to the release of the radiolabel from the biomolecule. nih.govjove.com This can result in decreased accumulation of radioactivity at the target site and increased background signal in non-target tissues, which is detrimental for both diagnostic imaging and therapeutic efficacy. nih.govjove.com
Preparation of Novel Radiotracer Bioconjugates for Diagnostic Imaging
Despite the stability concerns, maleimide chemistry continues to be a valuable tool in the preparation of novel radiotracer bioconjugates. Strategies to mitigate instability include the development of more stable maleimide derivatives and the use of multi-step labeling procedures. For example, a prosthetic group can be radiolabeled first and then conjugated to the biomolecule under mild conditions. nih.gov
Researchers have successfully synthesized various 18F-labeled maleimide-based prosthetic groups for labeling peptides and other biomolecules for PET imaging. nih.govthno.org These methods often involve synthesizing the radiolabeled synthon in a separate step to avoid exposing the maleimide to harsh reaction conditions. nih.gov For example, an 18F-labeled aldehyde can be reacted with an aminooxy-functionalized maleimide to form a stable oxime ether, which is then used to label the thiol-containing biomolecule. thno.orgnih.gov These approaches have enabled the development of a wide range of radiolabeled peptides and antibodies for imaging various diseases.
Development of Chemical Probes and Ligands for Biological Studies
The design of specific chemical probes and ligands is fundamental to studying complex biological systems. Mal-PEG3-t-butyl ester serves as a critical building block in the synthesis of these tools, enabling the precise linkage of moieties that can target and report on biological molecules such as receptors and enzymes.
Synthesis of Functionalized Ligands for Receptor Binding and Enzyme Inhibition Studies
The heterobifunctional nature of Mal-PEG3-t-butyl ester is ideally suited for the synthesis of functionalized ligands used in receptor binding and enzyme inhibition studies. The strategic design of these ligands often involves a targeting moiety (which binds to the receptor or enzyme), a reporter group (like a fluorophore or biotin), and a linker to connect them.
The synthesis of such a ligand typically follows a two-step conjugation strategy, leveraging the orthogonal reactivity of the maleimide and the protected carboxylate groups.
Thiol-Maleimide Conjugation: The maleimide group reacts specifically and efficiently with a thiol (sulfhydryl) group from a cysteine residue on a peptide or a small molecule designed to be the targeting element. This reaction proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond. broadpharm.com
Carboxylic Acid Deprotection and Amide Bond Formation: Following the first conjugation, the t-butyl ester group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose a terminal carboxylic acid. broadpharm.com This newly available carboxyl group can then be activated (e.g., using EDC/NHS chemistry) to react with a primary amine on a reporter molecule, forming a stable amide bond.
This sequential approach allows for the construction of well-defined molecular probes. For instance, a peptide known to bind to a specific cell surface receptor can be functionalized with a fluorescent dye. The PEG3 spacer enhances the aqueous solubility of the resulting conjugate, which is often a challenge with hydrophobic dyes or peptides, and it provides spatial separation between the ligand and the reporter group to minimize potential steric hindrance or quenching effects. broadpharm.com
Table of Synthetic Steps for a Functionalized Ligand:
| Step | Reagents and Conditions | Functional Group Transformation | Purpose |
| 1. Thiol Conjugation | Thiol-containing ligand, Mal-PEG3-t-butyl ester, pH 6.5-7.5 buffer | Maleimide + Thiol → Thioether | Covalent attachment of the targeting moiety. |
| 2. Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | t-butyl ester → Carboxylic acid | Unmasking the second reactive site. broadpharm.comresearchgate.net |
| 3. Amine Conjugation | Amine-containing reporter, EDC/NHS, pH 7.2-8.0 | Carboxylic acid + Amine → Amide bond | Covalent attachment of the reporter or effector molecule. |
This methodology has been instrumental in creating a wide array of chemical probes. For enzyme inhibition studies, the ligand portion can be a known competitive or allosteric inhibitor. By attaching a reporter group, researchers can visualize the location of the enzyme within cells or quantify the binding affinity of the inhibitor.
Application in Solid-Phase Peptide and Polypeptide Synthesis Support
Mal-PEG3-t-butyl ester also finds utility in the realm of solid-phase peptide synthesis (SPPS), a cornerstone technique for producing synthetic peptides and polypeptides. The standard SPPS methodology involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support. seplite.com The use of linkers like Mal-PEG3-t-butyl ester can introduce specific functionalities to the peptide either during or after the synthesis.
While not typically used as the primary solid support itself, Mal-PEG3-t-butyl ester and similar structures are employed in several strategic ways:
On-Resin Functionalization: A peptide can be synthesized on a standard resin (e.g., Wang resin) using Fmoc/t-Bu chemistry. nih.gov Before cleavage from the resin, a cysteine residue within the peptide sequence can be selectively deprotected and reacted with Mal-PEG3-t-butyl ester. This anchors the Maleimide-PEG-t-butyl ester moiety to the peptide side chain. Subsequent deprotection of the t-butyl group would then allow for further on-resin modifications before the final peptide is cleaved and purified.
Post-Synthesis Conjugation: More commonly, a peptide containing a unique cysteine residue is synthesized and purified. In solution, this peptide is then reacted with Mal-PEG3-t-butyl ester. This approach is highly efficient for creating peptide-linker constructs. Once the t-butyl ester is deprotected, the resulting carboxyl-functionalized peptide can be conjugated to another molecule, such as a larger protein, a nanoparticle, or a small-molecule drug.
Creation of Branched or Multi-functional Peptides: The linker can be used to create more complex peptide architectures. For example, after conjugating a peptide to the maleimide group, the deprotected carboxylate can be used as a new point for initiating the synthesis of a second, different peptide chain, leading to branched structures.
The inclusion of the PEG3 linker in these applications is advantageous for improving the solubility and pharmacokinetic properties of the final peptide conjugate, a strategy often referred to as PEGylation. seplite.com
Future Research Directions and Emerging Paradigms
Exploration of Mal-PEG3-t-butyl Ester in Dynamic Covalent Chemistry and Self-Assembly
The inherent reactivity of the maleimide (B117702) group and the latent carboxylic acid functionality of Mal-PEG3-t-butyl ester make it a compelling candidate for exploration in dynamic covalent chemistry (DCC) and self-assembly. The maleimide allows for the initial, stable conjugation to thiol-containing molecules. Subsequent deprotection of the t-butyl ester under acidic conditions reveals a carboxylic acid, which can then participate in reversible reactions, a cornerstone of DCC. broadpharm.com
Future research could focus on designing and synthesizing self-assembling systems where Mal-PEG3-t-butyl ester acts as a key building block. For instance, after conjugation to a peptide or other biomolecule, the deprotected carboxyl group could form reversible ester or amide bonds, leading to the formation of dynamic nanostructures. The reversibility of these bonds would allow the system to adapt to environmental changes, such as pH, which could be exploited for applications in controlled release or responsive materials. rsc.org The PEG3 spacer would play a crucial role in these systems, providing the necessary flexibility and hydrophilicity to facilitate self-assembly in aqueous environments. broadpharm.com
Researchers could investigate the formation of peptide-based self-assembled monolayers (SAMs) where Mal-PEG3-t-butyl ester is used to tether peptides to surfaces. rsc.org The ability of peptides to form ordered secondary structures could lead to the creation of highly organized and functional surfaces with applications in biosensing and molecular electronics. rsc.org The dynamic nature of the linkages could allow for the reversible binding and release of target molecules.
Advanced Integration into Nanotechnology and Smart Materials
The application of Mal-PEG3-t-butyl ester in nanotechnology and the development of smart materials represents a significant area for future growth. cd-bioparticles.netbiochempeg.com The linker's ability to functionalize nanoparticles and other materials is a key attribute that can be further exploited. axispharm.com
Future research is anticipated to focus on creating sophisticated drug delivery systems and diagnostic tools. For example, Mal-PEG3-t-butyl ester could be used to attach targeting ligands to the surface of nanoparticles, while the deprotected carboxyl group could be used to load therapeutic agents. The PEG linker enhances the solubility and biocompatibility of these systems.
The development of "smart" materials that respond to specific stimuli is another promising direction. By incorporating Mal-PEG3-t-butyl ester into polymer networks, materials could be designed to change their properties, such as swelling or degradation, in response to pH changes. This could be particularly useful in creating materials for tissue engineering and controlled drug release. The ability to create three-dimensional structures with specific mechanical and chemical properties through cross-linking is a key advantage.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Medicine
The versatility of Mal-PEG3-t-butyl ester positions it as a valuable tool for interdisciplinary research that bridges chemistry, biology, and medicine. biochempeg.com Its ability to connect different molecular entities makes it ideal for constructing complex bioconjugates for a variety of applications. axispharm.comaxispharm.com
A significant area of future research lies in the development of novel therapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). In ADCs, the linker could be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The branched nature of some PEG linkers can even allow for a higher drug-to-antibody ratio, potentially enhancing therapeutic efficacy. axispharm.comaxispharm.com
In the context of PROTACs, which are designed to degrade specific proteins, Mal-PEG3-t-butyl ester could serve as the linker connecting a ligand for the target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com The precise length and flexibility of the PEG linker are critical for the efficiency of the resulting PROTAC. precisepeg.com
Furthermore, the synthesis of prodrugs represents another avenue of exploration. For instance, ester prodrugs of active pharmaceutical ingredients have been investigated to improve their pharmacokinetic properties. nih.gov Mal-PEG3-t-butyl ester could be employed to create novel prodrugs with enhanced solubility and targeted delivery.
Methodological Advancements in High-Throughput Conjugation and Screening
To accelerate the discovery and optimization of bioconjugates, future research will likely focus on developing high-throughput methods for conjugation and screening that utilize linkers like Mal-PEG3-t-butyl ester. The need for rapid generation and evaluation of libraries of molecules is crucial in fields like drug discovery and materials science. precisepeg.com
High-throughput experimentation can be employed to systematically vary reaction conditions, such as pH and reactant ratios, to optimize conjugation efficiency. chemrxiv.org The use of non-toxic mimics of linker-payloads in these high-throughput screens can streamline the initial optimization process. chemrxiv.org
The development of microfluidic systems for continuous flow conjugation represents a significant methodological advancement. chemrxiv.org These systems allow for precise control over reaction parameters and can be scaled up for larger-scale production. The integration of analytical techniques, such as hydrophobic interaction chromatography (HIC), with these high-throughput methods will be essential for rapid characterization and quality control of the resulting conjugates. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of Mal-PEG3-t-butyl ester, and how do they influence its reactivity in bioconjugation experiments?
- Methodological Answer : The molecule comprises a maleimide group (reactive toward thiols), a triethylene glycol (PEG3) spacer (enhances solubility and reduces steric hindrance), and a tert-butyl ester (protects carboxylic acid during synthesis). Reactivity can be verified via NMR (e.g., disappearance of maleimide proton peaks at δ 6.7 ppm post-conjugation) and HPLC to track reaction progress .
Q. How can researchers validate the purity and stability of Mal-PEG3-t-butyl ester under experimental storage conditions?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended). Stability studies should include accelerated degradation tests (e.g., exposure to light, humidity, or elevated temperatures) monitored via LC-MS. For long-term storage, keep at -20°C in anhydrous DMSO or acetonitrile .
Q. What solvent systems are optimal for dissolving Mal-PEG3-t-butyl ester in aqueous and organic reaction environments?
- Methodological Answer : The PEG3 spacer improves water solubility, but the tert-butyl ester requires partial organic solvents (e.g., DMSO, DMF) for dissolution. For aqueous reactions, pre-dissolve in DMSO (≤10% v/v) to avoid precipitation. Solvent compatibility should be confirmed via dynamic light scattering (DLS) for nanoparticle-based studies .
Advanced Research Questions
Q. How can Taguchi experimental design optimize reaction parameters (e.g., pH, temperature, molar ratios) for maleimide-thiol conjugation using Mal-PEG3-t-butyl ester?
- Methodological Answer : Apply orthogonal arrays (e.g., L9 Taguchi matrix) to test variables like pH (6.5–8.5), temperature (4–37°C), and molar ratio (1:1 to 1:5). Use ANOVA to identify significant factors (e.g., pH contributes 65% variance in reaction efficiency) and calculate signal-to-noise (S/N) ratios for robustness. Validate optimized conditions with triplicate runs .
Q. How should researchers address contradictory data in maleimide hydrolysis kinetics when using Mal-PEG3-t-butyl ester under varying buffer conditions?
- Methodological Answer : Perform kinetic assays (UV-Vis monitoring at 300–350 nm for maleimide ring-opening) across buffers (e.g., PBS, Tris-HCl). Use Arrhenius plots to compare activation energies. Conflicting results may arise from buffer-specific nucleophilic interference (e.g., Tris amines). Control experiments with inert buffers (HEPES) and LC-MS analysis of hydrolyzed products are critical .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in Mal-PEG3-t-butyl ester synthesis?
- Methodological Answer : Implement multivariate analysis (e.g., PCA or PLS regression) to correlate synthesis parameters (e.g., reaction time, catalyst purity) with product quality metrics (HPLC purity, NMR integration). Use control charts (X-bar and R charts) to monitor critical quality attributes (CQAs) during scale-up .
Q. How does the tert-butyl ester protection strategy in Mal-PEG3-t-butyl ester compare to alternative protecting groups (e.g., benzyl or Fmoc) in terms of deprotection efficiency and side reactions?
- Methodological Answer : Compare deprotection methods (acidolysis for tert-butyl vs. hydrogenolysis for benzyl) via TLC and MALDI-TOF. Tert-butyl esters offer milder deprotection (TFA/DCM, 1–2 h) with fewer side reactions (e.g., <5% PEG chain cleavage vs. 10–15% with benzyl groups). Quantify residual protecting groups via ion chromatography .
Q. What strategies mitigate PEG-related interference in downstream assays (e.g., ELISA or SPR) when using Mal-PEG3-t-butyl ester as a linker?
- Methodological Answer : Include PEG-free controls and use size-exclusion chromatography (SEC) to separate PEG-conjugated products. For SPR, employ reference flow cells with PEG-only surfaces to subtract nonspecific binding. PEG-induced viscosity effects in ELISA can be minimized by optimizing blocking buffers (e.g., 1% BSA + 0.05% Tween-20) .
Data Presentation and Reproducibility Guidelines
- Tables : Include orthogonal array layouts (Taguchi L9 matrix) with reaction yields and S/N ratios .
- Figures : Use comparative chromatograms (HPLC pre/post-conjugation) and kinetic plots (hydrolysis rates vs. pH) .
- Statistical Reporting : Report ANOVA tables with F-values, p-values, and percent contributions for each parameter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
